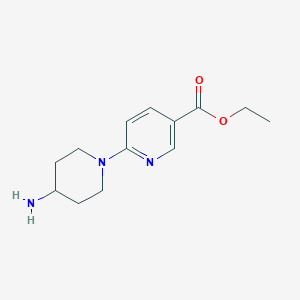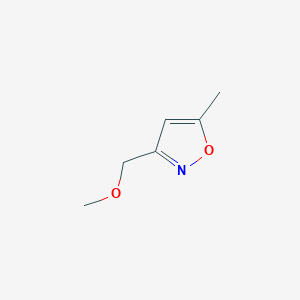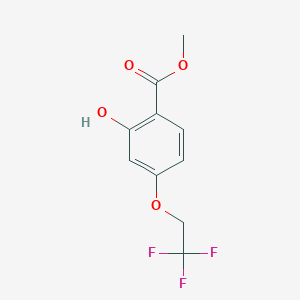
3,3-Dipropyldihydrofuran-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dipropyldihydrofuran-2,5-dione is an organic compound with the molecular formula C10H16O3 It is a derivative of succinic acid, characterized by the presence of two propyl groups attached to the succinic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: 3,3-Dipropyldihydrofuran-2,5-dione can be synthesized through the reaction of 2,2-dipropylsuccinic acid with acetic anhydride. The reaction typically occurs under mild conditions, with the use of a catalyst such as sulfuric acid to facilitate the formation of the anhydride. The reaction can be represented as follows:
2,2-Dipropylsuccinic acid+Acetic anhydride→2,2-Dipropylsuccinic acid anhydride+Acetic acid
Industrial Production Methods: In industrial settings, the production of 2,2-dipropylsuccinic acid anhydride may involve the use of more efficient and scalable methods. One such method includes the use of triphenylphosphine and trichloroisocyanuric acid as reagents, which allow for the direct synthesis of the anhydride from the corresponding carboxylic acid under mild conditions .
化学反応の分析
Types of Reactions: 3,3-Dipropyldihydrofuran-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2,2-dipropylsuccinic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Aminolysis: Primary or secondary amines, sometimes with a base to neutralize the byproduct acid.
Major Products Formed:
Hydrolysis: 2,2-Dipropylsuccinic acid.
Alcoholysis: 2,2-Dipropylsuccinic acid esters.
Aminolysis: 2,2-Dipropylsuccinic acid amides.
科学的研究の応用
3,3-Dipropyldihydrofuran-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Investigated for its potential role in modifying biological molecules, such as proteins and peptides.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials, where its unique chemical properties can be advantageous
作用機序
The mechanism of action of 2,2-dipropylsuccinic acid anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive and can undergo nucleophilic attack by various nucleophiles, such as water, alcohols, and amines. This leads to the formation of corresponding carboxylic acids, esters, and amides, respectively. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
類似化合物との比較
Succinic Anhydride: Lacks the propyl groups, making it less hydrophobic.
Glutaric Anhydride: Contains an additional methylene group in the backbone, altering its reactivity.
Maleic Anhydride: Contains a double bond, leading to different reactivity and applications.
Uniqueness: 3,3-Dipropyldihydrofuran-2,5-dione is unique due to the presence of the propyl groups, which increase its hydrophobicity and influence its reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the modification of polymers and biological molecules .
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
3,3-dipropyloxolane-2,5-dione |
InChI |
InChI=1S/C10H16O3/c1-3-5-10(6-4-2)7-8(11)13-9(10)12/h3-7H2,1-2H3 |
InChIキー |
AIWSGDIPUUXZLT-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CC(=O)OC1=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B8643784.png)
![Dimethyl [2-(4-methylphenyl)-2-oxoethyl]phosphonate](/img/structure/B8643788.png)


![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester](/img/structure/B8643804.png)
![3-[(Butan-2-yl)sulfanyl]propanenitrile](/img/structure/B8643809.png)



![Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B8643838.png)

![2-Pyrrolidinone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B8643876.png)

![Pyrido[2,3-d]pyrimidine-6-carbonitrile, 2,4-diamino-5-methyl-](/img/structure/B8643881.png)
